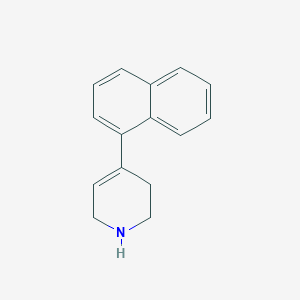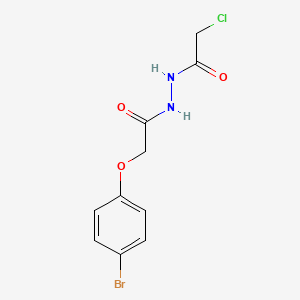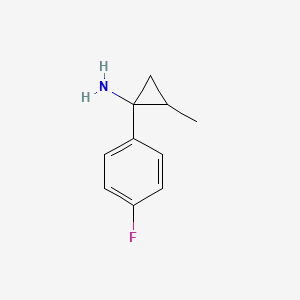
Cyclopropanamine, 1-(4-fluorophenyl)-2-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopropanamine, 1-(4-fluorophenyl)-2-methyl- is an organic compound that belongs to the class of cyclopropanamines It is characterized by a cyclopropane ring attached to an amine group, with a 4-fluorophenyl and a methyl substituent
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropanamine, 1-(4-fluorophenyl)-2-methyl- typically involves the cyclopropanation of appropriate precursors. One common method is the reaction of 4-fluorophenylacetonitrile with diazomethane to form the cyclopropane ring, followed by reduction to the amine. Another approach involves the use of Grignard reagents to introduce the cyclopropane moiety.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. Catalysts such as rhodium or copper complexes are often employed to facilitate the cyclopropanation process. The final product is typically purified through crystallization or chromatography techniques.
化学反应分析
Types of Reactions: Cyclopropanamine, 1-(4-fluorophenyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted fluorophenyl derivatives.
科学研究应用
Cyclopropanamine, 1-(4-fluorophenyl)-2-methyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Cyclopropanamine, 1-(4-fluorophenyl)-2-methyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
- 1-(3-Chlorophenyl)cyclopropanamine
- 1-(2-Chlorophenyl)cyclopropanamine
- 1-(2-Chlorobenzyl)cyclopropanamine
Comparison: Cyclopropanamine, 1-(4-fluorophenyl)-2-methyl- is unique due to the presence of the 4-fluorophenyl group, which imparts distinct electronic and steric properties. This makes it different from its chlorinated analogs, which may have different reactivity and biological activity profiles. The methyl group also adds to its uniqueness by influencing its chemical behavior and interactions.
属性
分子式 |
C10H12FN |
|---|---|
分子量 |
165.21 g/mol |
IUPAC 名称 |
1-(4-fluorophenyl)-2-methylcyclopropan-1-amine |
InChI |
InChI=1S/C10H12FN/c1-7-6-10(7,12)8-2-4-9(11)5-3-8/h2-5,7H,6,12H2,1H3 |
InChI 键 |
FWDIYHKFXYHPJH-UHFFFAOYSA-N |
规范 SMILES |
CC1CC1(C2=CC=C(C=C2)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


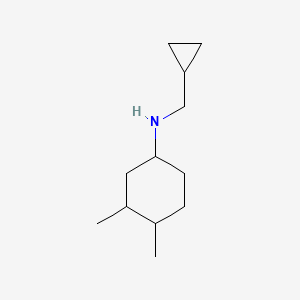
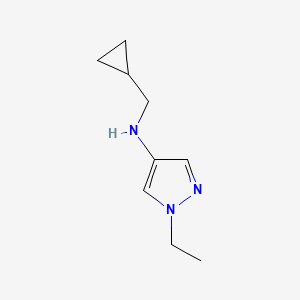

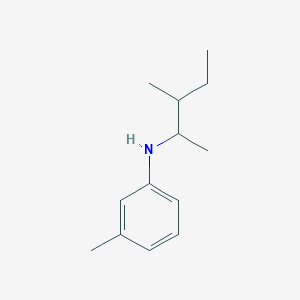


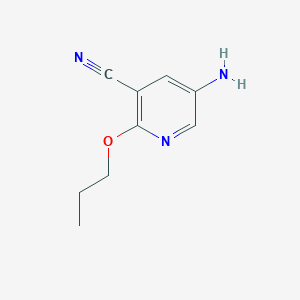

![3-[(4-Chlorophenyl)methoxy]-4-iodooxolane](/img/structure/B15273411.png)
![2-Methyl-7-(1-methylcyclopropyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15273416.png)
